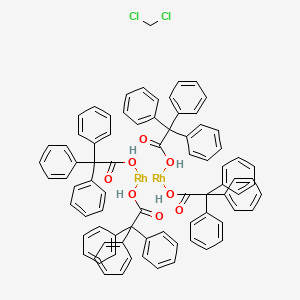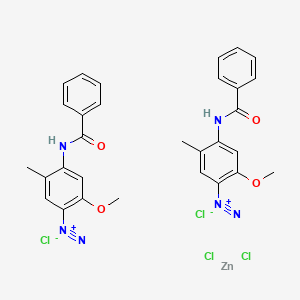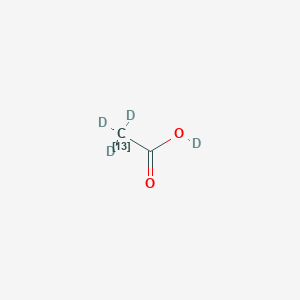
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is a chiral compound with a cyclohexanol core substituted with a methyl group and a 2-phenylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromo-2-phenylpropane and magnesium in anhydrous ether. The Grignard reagent is then reacted with 5-methylcyclohexanone under controlled conditions to yield the desired product.
-
Hydrogenation: : Another method involves the hydrogenation of a precursor compound, such as 5-methyl-2-(2-phenylpropan-2-yl)cyclohexanone, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form various alcohols or hydrocarbons. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions.
-
Substitution: : Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups such as halides or esters. Thionyl chloride (SOCl₂) is often used for converting the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Alkyl halides or esters.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is used as a chiral building block for the synthesis of complex molecules. Its stereochemistry is valuable in the preparation of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It serves as a model compound in stereochemical studies and enzyme-substrate interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
The compound is used in the production of fragrances and flavors due to its unique structural properties. It also finds applications in the development of new materials with specific chiral properties.
Mécanisme D'action
The mechanism by which (1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,5R)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol: This enantiomer has a different spatial arrangement, leading to distinct biological and chemical properties.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanone: The ketone form of the compound, which has different reactivity and applications.
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexane: The fully reduced form, lacking the hydroxyl group, with different physical and chemical properties.
Uniqueness
(1S,2R,5S)-5-Methyl-2-(2-phenylpropan-2-yl)cyclohexanol is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to serve as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, setting it apart from its similar counterparts.
Propriétés
Formule moléculaire |
C16H24O |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(1S,2R,5S)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3/t12-,14-,15-/m0/s1 |
Clé InChI |
WTQIZFCJMGWUGZ-QEJZJMRPSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C2=CC=CC=C2 |
SMILES canonique |
CC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)



![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)
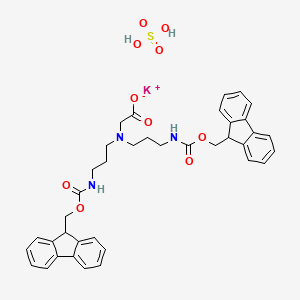

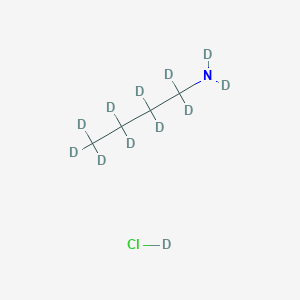


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)
